molecular formula C25H20O5 B14957797 4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B14957797
M. Wt: 400.4 g/mol
InChI Key: MUBKHCDOPHHYNT-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 7-methyl-5-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then reacted with 2-oxo-2-phenylethyl bromide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenylethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and phenylethoxy groups contributes to its versatility in various applications.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-7-methyl-5-phenacyloxychromen-2-one

InChI

InChI=1S/C25H20O5/c1-16-12-22(29-15-21(26)18-6-4-3-5-7-18)25-20(14-24(27)30-23(25)13-16)17-8-10-19(28-2)11-9-17/h3-14H,15H2,1-2H3

InChI Key

MUBKHCDOPHHYNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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